molecular formula C11H18O2 B153547 2,4-Decadienoic acid, methyl ester, (2E,4E)- CAS No. 7328-33-8

2,4-Decadienoic acid, methyl ester, (2E,4E)-

Cat. No. B153547
CAS RN: 7328-33-8
M. Wt: 182.26 g/mol
InChI Key: SFHSEXGIVSBRRK-XBLVEGMJSA-N
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Description

The compound "2,4-Decadienoic acid, methyl ester, (2E,4E)-" is a chemical of interest in the field of pheromone research. It is related to the pheromone components of various insects, such as the male dried bean beetle, Acanthoscelides obtectus, and the bark beetle Pityogenes chalcographus. These insects use such compounds for communication, particularly in mating behaviors .

Synthesis Analysis

The synthesis of related compounds has been achieved through various methods. For instance, the enantiomers of methyl (E)-2,4,5-tetradecatrienoate, a similar compound, were synthesized from 1-undecyn-3-ol using asymmetric acetylation catalyzed by lipase PS, followed by an ortho ester Claisen rearrangement to generate the chiral allenic system . Additionally, methyl (2E,4Z)-2,4-decadienoate, another related compound, has been synthesized using palladium-catalyzed Heck reaction or Claisen and Al2O3 catalyzed thermal rearrangements . Another synthesis approach for methyl (2E,4Z)-2,4-decadienoate involved a Wittig condensation between 1-hexanale and phosphonium salt of methyl 1-bromocrotonate .

Molecular Structure Analysis

The molecular structure of "2,4-Decadienoic acid, methyl ester, (2E,4E)-" features a decadienoate system, which is a chain of ten carbon atoms with two double bonds. The configuration of the double bonds as (2E,4E) indicates that they are in a trans configuration relative to each other. The synthesis of a similar β-amino acid derivative from D-glucose involved the generation of an E,E decadienoate system, which is indicative of the importance of the double bond configuration in such compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are quite complex and involve multiple steps. For example, the synthesis of the pheromone components includes steps such as asymmetric acetylation, Claisen rearrangement, and Heck reaction, which are all pivotal in constructing the desired molecular framework with the correct stereochemistry . The Wittig condensation used in another synthesis is a common reaction in organic chemistry for forming carbon-carbon double bonds .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "2,4-Decadienoic acid, methyl ester, (2E,4E)-" are not detailed in the provided papers, we can infer that the compound is likely to be a liquid at room temperature due to the presence of double bonds and ester functional group, which generally lower the melting point. The double bonds also suggest that the compound could be reactive in the presence of catalysts or under certain conditions, as seen in the synthesis methods described .

Scientific Research Applications

  • Pest Attraction and Control : This compound is effective in attracting certain pests, such as codling moth larvae in agriculture. It has been observed that alkyl ethyl and methyl esters of (2E,4Z)-2,4-decadienoic acid, found in ripe Bartlett pears, can stimulate a response from neonate larvae of the codling moth. This finding suggests potential applications in pest monitoring and control, especially in walnut and apple cultivation (Knight & Light, 2001).

  • Aroma Compound Recovery : The compound is significant in the flavor profile of pears. Studies on extracting ethyl-2,4-decadienoate from pear juice using granular activated carbon have shown promise for recovering this aroma component. This can be crucial for the food industry, particularly in enhancing or replicating natural fruit flavors (Diban et al., 2007).

  • Synthesis of Natural Products : This ester has been used in the synthesis of natural products like N-isobutyl-2(E),4(E)-undecadienamide and N-isobutyl-2(E),4(E)-decadienamide (pellitorine). Its application in organic synthesis demonstrates its utility in creating complex natural molecules, which can have various applications in chemistry and pharmacology (Plobeck & Baeckvall, 1991).

  • Identification of Pheromone Components : Methyl (2E,4Z)-decadienoate has been identified as a major component in the pheromone of several Euschistus species (stink bugs). This discovery is crucial for understanding insect communication and can be applied in developing pheromone-based pest control strategies (Aldrich et al., 1991).

  • Decomposition and Reaction Studies : Studies on the degradative reactions of decadienoate esters, like the ones present in Bartlett pear, have shown the formation of compounds like n-hexanal upon reaction with oxygen in the presence of light. This research is significant for understanding the stability and shelf life of food products containing these esters (Heinz & Jennings, 1966).

Safety And Hazards

For safety, avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

methyl (2E,4E)-deca-2,4-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h7-10H,3-6H2,1-2H3/b8-7+,10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFHSEXGIVSBRRK-XBLVEGMJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC=CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C=C/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30884370
Record name 2,4-Decadienoic acid, methyl ester, (2E,4E)-
Source EPA DSSTox
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Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear, yellowish liquid; light fatty note
Record name Methyl (E)-2-(Z)-4-decadienoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1182/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

not soluble in water, soluble (in ethanol)
Record name Methyl (E)-2-(Z)-4-decadienoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1182/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.917-0.923
Record name Methyl (E)-2-(Z)-4-decadienoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1182/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2,4-Decadienoic acid, methyl ester, (2E,4E)-

CAS RN

7328-33-8, 4493-42-9
Record name Methyl (2E,4E)-2,4-decadienoate
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Record name Methyl 2,4-decadienoate, (2E,4E)-
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Record name 2,4-Decadienoic acid, methyl ester, (2E,4E)-
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Record name 2,4-Decadienoic acid, methyl ester, (2E,4E)-
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Record name Methyl (2E,4Z)-2,4-decadienoate
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Record name Methyl (2E,4E)-2,4-decadienoate
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Record name METHYL 2,4-DECADIENOATE, (2E,4E)-
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